molecular formula C15H18N2O2 B6614195 1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione CAS No. 15032-07-2

1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione

Cat. No.: B6614195
CAS No.: 15032-07-2
M. Wt: 258.32 g/mol
InChI Key: YYXPSJQEBJOVPN-UHFFFAOYSA-N
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Description

1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring attached to an indole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the indole-2,3-dione to indole-2,3-diol.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione involves its interaction with various molecular targets:

Properties

IUPAC Name

1-[(3-methylpiperidin-1-yl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-5-4-8-16(9-11)10-17-13-7-3-2-6-12(13)14(18)15(17)19/h2-3,6-7,11H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXPSJQEBJOVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207502
Record name 1-[(3-Methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15032-07-2
Record name 1-[(3-Methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15032-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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